2-(Cyclohexyloxy)ethylamine hydrochloride physical properties
2-(Cyclohexyloxy)ethylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Cyclohexyloxy)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclohexyloxy)ethylamine hydrochloride (CAS No: 1193387-70-0) is an organic compound of interest within the fields of pharmaceutical and chemical synthesis.[1] Structurally, it is a primary amine featuring a cyclohexyloxy ether group, supplied as a hydrochloride salt to enhance stability and aqueous solubility.[2] Its utility is often found as a versatile building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development settings.
This guide provides a detailed overview of the core physicochemical properties of 2-(Cyclohexyloxy)ethylamine hydrochloride, outlines a standard protocol for one of its key characterization methods, and offers insights grounded in established chemical principles.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound govern its behavior in various experimental and processing conditions. The properties of 2-(Cyclohexyloxy)ethylamine hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1193387-70-0 | [1][3] |
| Molecular Formula | C₈H₁₈ClNO | [1][3] |
| Molecular Weight | 179.69 g/mol | [1][3] |
| IUPAC Name | 2-(cyclohexyloxy)ethanamine hydrochloride | [3] |
| Physical Form | Solid | |
| Purity | Commonly available at ≥95%, 97%, or 98% | [1][3] |
| Storage Conditions | Room temperature, under an inert and dry atmosphere | [1] |
| Solubility | The hydrochloride salt form suggests enhanced solubility in water.[2] A structurally similar compound, 2-cyclohexyl-ethylamine hydrochloride, is noted to be soluble in water.[4] |
Note: Specific quantitative data for melting point, boiling point, and density are not consistently available in public databases and may require experimental determination.
Spectroscopic Profile (Theoretical)
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying functional groups. For 2-(Cyclohexyloxy)ethylamine hydrochloride, the following absorption bands would be expected:
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N-H Stretching: A broad band in the region of 3000-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
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C-H Stretching: Strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the aliphatic C-H bonds of the cyclohexyl and ethyl groups.
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C-O-C Stretching: A strong, distinct peak in the fingerprint region, typically around 1100-1200 cm⁻¹, indicating the ether linkage.
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N-H Bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the hydrogen atom environment in the molecule. In a suitable deuterated solvent like D₂O, the following signals can be anticipated:
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Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately 1.0-2.0 ppm. The proton on the carbon attached to the ether oxygen (-O-CH-) would be further downfield than the others within this group.
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Ether-linked Methylene Protons (-O-CH₂-): A triplet expected around 3.5-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom.
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Amine-linked Methylene Protons (-CH₂-NH₃⁺): A triplet slightly downfield from the other methylene group, likely in the 3.0-3.5 ppm range, influenced by the adjacent positively charged nitrogen.
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Ammonium Protons (-NH₃⁺): The protons on the nitrogen may appear as a broad singlet. In D₂O, these protons would exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.
Experimental Protocol: Melting Point Determination
The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.
Causality in Protocol Design
This protocol is designed as a self-validating system. The use of a calibrated thermometer and a slow, controlled heating rate are essential for accuracy and reproducibility. The observation of the initial and final melting points provides a range, which is a more trustworthy indicator of purity than a single temperature.
Methodology
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Sample Preparation:
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Ensure the 2-(Cyclohexyloxy)ethylamine hydrochloride sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample under a vacuum.
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Place a small amount of the crystalline solid onto a clean, dry watch glass.
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Finely crush the solid into a powder using a spatula. This ensures uniform packing and efficient heat transfer.
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Capillary Tube Packing:
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Take a capillary tube sealed at one end.
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Press the open end of the tube into the powdered sample until a small amount (2-3 mm in height) enters the tube.
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Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom. Proper packing is crucial to avoid air pockets that disrupt uniform heating.
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Melting Point Apparatus Setup:
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Use a calibrated digital melting point apparatus (e.g., a Melt-Temp or similar device). Calibration against standards with known melting points (e.g., benzoic acid, urea) ensures the trustworthiness of the measurements.
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Insert the packed capillary tube into the sample holder of the apparatus.
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Measurement:
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Set a rapid heating rate initially to approach the expected melting point quickly.
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Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
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Record the temperature (T₁) at which the first drop of liquid appears.
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Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
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The melting point is reported as the range T₁ - T₂.
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Post-Analysis:
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Allow the apparatus to cool completely before performing another measurement.
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Perform the measurement in triplicate to ensure reproducibility and report the average range.
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Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: Workflow for Melting Point Determination.
Safety, Handling, and Storage
As a laboratory chemical, 2-(Cyclohexyloxy)ethylamine hydrochloride requires careful handling.
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Hazards: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
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Storage: To maintain its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from moisture and under an inert atmosphere.[1]
Conclusion
2-(Cyclohexyloxy)ethylamine hydrochloride is a valuable chemical intermediate whose utility in scientific research is underpinned by its distinct physical properties. Accurate characterization, beginning with fundamental attributes like molecular weight, physical state, and melting point, is the foundation of reliable and reproducible science. The protocols and theoretical data presented in this guide serve as a comprehensive resource for researchers, enabling safer handling, informed experimental design, and the successful application of this compound in the synthesis of novel molecules.
References
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MySkinRecipes. 2-(Cyclohexyloxy)ethylamine Hydrochloride. [Link]
